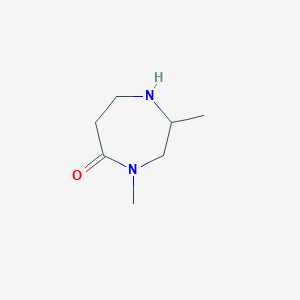

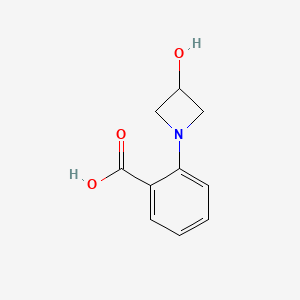

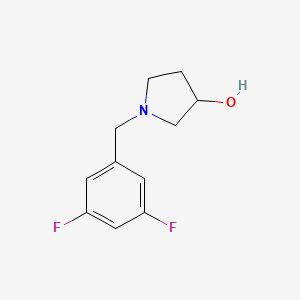

1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if it’s a common compound .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

- Imidazole derivatives, such as 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, are significant in medicinal chemistry as building blocks. They are used to synthesize various biologically active molecules. A study focused on synthesizing new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, indicating the versatile nature of imidazole compounds for developing new chemical entities (Orhan et al., 2019).

Catalysis in Organic Synthesis

- Imidazole-5-carbaldehydes, closely related to this compound, have been utilized in copper-catalyzed oxidative coupling reactions. This approach is used for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, demonstrating the role of imidazole derivatives in facilitating complex organic reactions (Li et al., 2015).

Building Blocks in Organic Chemistry

- A novel synthesis method using tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one was developed to create 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives prove useful as building blocks in synthesizing various 2-aminoimidazole alkaloids, highlighting the significance of imidazole derivatives like this compound in complex organic syntheses (Ando & Terashima, 2010).

Synthesis of Fused Ring Heterocycles

- Research on 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a compound similar to this compound, shows its potential in synthesizing tricyclic heterocycles. These are crucial for constructing biologically active fused heterocycles, indicating the role of such imidazole derivatives in the development of novel pharmacologically active compounds (Gaonkar & Rai, 2010).

Synthesis of pH-Sensitive Spin Probes

- Imidazole carbaldehyde derivatives, similar to this compound, have been used in the synthesis of pH-sensitive spin probes. This involves the preparation and conversion of oxime 3-oxides, illustrating the application of imidazole derivatives in advanced chemical sensing technologies (Kirilyuk et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as prothrombin and lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis. These enzymes play crucial roles in blood coagulation and fungal cell membrane synthesis, respectively .

Mode of Action

Based on the structure and known reactions of similar compounds, it can be inferred that the compound may undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been shown to affect the oxidative metabolism of alicyclic amines . Additionally, compounds with similar structures have been shown to decrease the ergosterol level in Candida albicans, suggesting an impact on the ergosterol biosynthesis pathway .

Pharmacokinetics

Similar compounds have been shown to undergo an initial cytochrome p450 (cyp) catalyzed oxidation, yielding a metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic intermediate .

Result of Action

Similar compounds have been shown to have anticandidal activity, suggesting that they may cause cellular damage or death in fungal cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUNQTNKSSAWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)

![{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1472369.png)

![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1472372.png)